molecular formula C24H18ClN3O8 B12464352 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate

Cat. No.: B12464352
M. Wt: 511.9 g/mol
InChI Key: GVAIEKPBLRTDSN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitro and chloro functional groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of chlorinated biphenyl compounds, followed by esterification and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced reactors and purification systems. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines, using reagents like hydrogen gas and palladium catalysts.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical interactions, potentially inhibiting or modifying the activity of enzymes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Nitrophenyl chloroformate
  • 2-Chloro-4-nitrophenyl-α-D-maltotrioside

Uniqueness

Compared to similar compounds, 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate stands out due to its dual nitro and chloro functionalities, which provide unique reactivity and potential for diverse applications. Its complex structure allows for multiple points of chemical modification, making it a versatile compound in research and industrial contexts.

Properties

Molecular Formula

C24H18ClN3O8

Molecular Weight

511.9 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[4-(4-nitrophenyl)anilino]-4-oxobutanoate

InChI

InChI=1S/C24H18ClN3O8/c25-20-10-5-17(13-21(20)28(34)35)22(29)14-36-24(31)12-11-23(30)26-18-6-1-15(2-7-18)16-3-8-19(9-4-16)27(32)33/h1-10,13H,11-12,14H2,(H,26,30)

InChI Key

GVAIEKPBLRTDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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